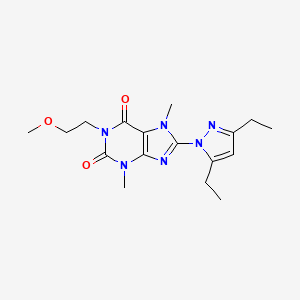

![molecular formula C18H11N3O2S2 B2667350 N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-68-5](/img/structure/B2667350.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The synthesis often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be complex and depend on the specific substituents present on the thiazole ring .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Chemical Sensing

Coumarin benzothiazole derivatives, including those structurally related to the chemical , have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. These compounds exhibit distinct photophysical properties and can recognize cyanide anions through specific reactions, resulting in observable color changes and fluorescence quenching. This capability suggests potential applications in environmental monitoring and analytical chemistry for detecting cyanide, which is a hazardous anion in various industrial contexts (Wang et al., 2015).

Antimicrobial Activity

Research has highlighted the incorporation of coumarin-thiazole derivatives into polymers, such as polyurethane, to impart antimicrobial properties. These derivatives have shown significant antimicrobial activity against a range of microorganisms when incorporated into polyurethane varnish formulations. The ability to enhance the antimicrobial properties of surfaces through the application of these derivatives offers promising applications in the development of antimicrobial coatings, potentially useful in healthcare settings and industries requiring sterile environments (El‐Wahab et al., 2014).

Biological Receptor Ligands

Chromone-thiazole hybrids have been designed and synthesized as potential ligands for human adenosine receptors, which play critical roles in various physiological processes. The synthesis of new derivatives and their characterization could aid in the development of novel therapeutic agents targeting adenosine receptors, with potential applications in treating diseases related to adenosine dysfunction (Cagide et al., 2015).

Antitumor Activity

Novel chromenone derivatives bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some compounds in this series exhibited significant anticancer activities, comparable to that of the standard drug doxorubicin, particularly against lung and colon cancer cells. This research opens avenues for the development of new anticancer agents based on the structural framework of chromenone and benzothiazole derivatives (El-Helw et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S2/c22-17(10-5-6-12-14(7-10)24-9-19-12)21-18-20-16-11-3-1-2-4-13(11)23-8-15(16)25-18/h1-7,9H,8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATFPIKPZJJQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

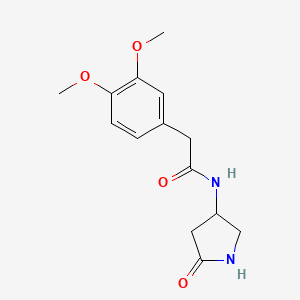

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

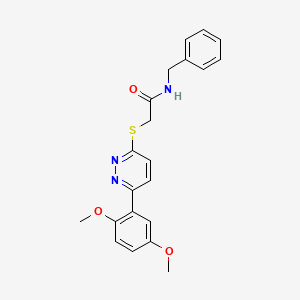

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2667278.png)

![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)

![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)